molecular formula C18H18BrN3OS B2722773 N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide CAS No. 399001-94-6

N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide

Cat. No.: B2722773
CAS No.: 399001-94-6
M. Wt: 404.33
InChI Key: LYYZVNZSUONOEC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a synthetic tricyclic compound characterized by a 6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene core structure substituted with a 3-bromophenyl carbothioamide group. The tricyclic framework consists of fused bicyclic rings with a bridgehead nitrogen atom, contributing to its conformational rigidity.

Properties

IUPAC Name

N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYZVNZSUONOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be achieved through a multi-step process. One common method involves the Bischler-Napieralski cyclization, which is used to form the diazocine ring . The reaction typically starts with the condensation of a suitable amine with a carbonyl compound, followed by cyclization under acidic conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and carbothioamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene core is a versatile scaffold modified with various substituents to achieve distinct biological and physicochemical properties. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Tricyclic Derivatives

Compound Name/Identifier Substituent/Modification Biological Activity Key Findings/Applications References
N-(3-bromophenyl)-6-oxo-...-carbothioamide 3-bromophenyl carbothioamide Research compound (activity unspecified) Commercially available for synthesis studies
Compound 7 (Journal of Pharmaceutical Research) 3-cyclohexyl-propenamide, 4-sulfonylphenyl SARS-CoV-2 entry inhibition In silico docking suggests ACE2-RBD interaction; requires in vitro validation
Compound (1) (PLK1 inhibitor) 3-(naphthalen-2-yl)methylbenzonitrile Polo-like kinase 1 (PLK1) inhibition Identified via in silico screening; anticancer potential
Acetylcytisine (TN6775) Acetyl group at N11 Acetylcholinesterase (AChE) inhibition Natural product from Genista tinctoria; non-mutagenic
EN300-303099 4-oxo-butanoic acid at N11 Unknown High purity (95%); structural analog for drug development
N-{4-[(6-oxo-...-sulfonyl]phenyl}acetamide Acetamide-sulfonylphenyl Unspecified Structural data highlights syn-conformation of C=O bond
(1R,9R)-5-Cyclohexyl-11-(propylsulfonyl) Cyclohexyl, propylsulfonyl Antioxidant-associated Detected in S. polyanthum leaf extracts

Key Structural and Functional Insights

Substituent-Driven Activity :

  • The 3-bromophenyl carbothioamide group in the main compound distinguishes it from analogs with carboxamides (e.g., Acetylcytisine) or sulfonamides (e.g., Compound 7). The bromine atom enhances lipophilicity and may improve membrane permeability, while the thioamide group offers unique hydrogen-bonding capabilities .
  • Acetylcytisine (11-acetyl derivative) exemplifies natural derivatives with AChE inhibitory activity, contrasting with synthetic analogs like Compound (1), which targets PLK1 for anticancer applications .

Conformational Effects :

  • highlights that substituents influence the syn/anti conformation of the C=O bond relative to the C11–N12 bond. For example, carbamide derivatives predominantly adopt a syn conformation, which may affect target binding .

Research and Development Status :

  • Derivatives like Compound 7 and Compound (1) are in early-stage research (in silico or in vitro), whereas Acetylcytisine is a well-characterized natural product. The main compound’s commercial availability () positions it for exploratory synthesis and mechanism-of-action studies .

Biological Activity

N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide (CAS Number: 399001-94-6) is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the diazocine class, which is characterized by its unique structural properties and potential for diverse applications in biological systems.

  • Molecular Formula : C18_{18}H18_{18}BrN3_3OS
  • Molecular Weight : 404.32 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that derivatives of diazocines, including this compound, exhibit significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Structure-Activity Relationship (SAR)

The presence of the bromophenyl group is crucial for enhancing the biological activity of the compound. This halogen substitution may influence the electronic properties and steric factors that affect how the compound interacts with biological targets.

Compound Activity Notes
This compoundAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Similar Diazocine DerivativesVariesActivity often correlates with structural modifications

In Vivo Studies

Further investigation into the pharmacokinetics and toxicity profiles of this compound is ongoing:

  • Animal Models : Preliminary in vivo studies using murine models indicate promising results regarding tumor reduction and minimal side effects at therapeutic doses.
  • Bioavailability : Studies are being conducted to assess the bioavailability and metabolic pathways of the compound to optimize its therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide?

  • Methodological Answer : The synthesis of tricyclic diaza systems often involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes, as demonstrated in analogous compounds . Key steps include:
  • Cyclization : Use of formic acid derivatives as CO surrogates to drive cyclization under catalytic conditions.
  • Functionalization : Introduction of the 3-bromophenyl group via Buchwald-Hartwig coupling or nucleophilic substitution.
  • Carbothioamide Formation : Reaction with thiophosgene or thioamide precursors under basic conditions (e.g., K₂CO₃) in anhydrous solvents like CH₃CN .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • LC-MS : High-resolution LC-MS (mass error <5 ppm) validates molecular weight and fragmentation patterns, as seen in structurally related diazatricyclo derivatives .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) confirm the tricyclic core and carbothioamide group.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the diazatricyclo system .

Advanced Research Questions

Q. How can computational methods (e.g., in silico screening) optimize the compound's bioactivity?

  • Methodological Answer : Virtual screening of natural product derivatives (e.g., 30,793 compounds) identifies structural motifs that enhance target binding. For example:
  • Docking Studies : Prioritize compounds with strong interactions with kinase Polo-box domains (PLK1), validated by fluorescence polarization assays (Kd < 1 µM) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with inhibitory potency .

Q. What biochemical assays are suitable for validating kinase inhibitory activity?

  • Methodological Answer :
  • Fluorescence Polarization Assay : Measures displacement of fluorescently labeled peptides from PLK1's Polo-box domain (PBD). IC₅₀ values <10 nM indicate high affinity .
  • Microscale Thermophoresis (MST) : Quantifies binding affinity in solution without immobilization, reducing false positives .
  • Cellular Assays : Monitor mitotic arrest in cancer cell lines (e.g., HeLa) via flow cytometry to confirm phenotypic effects .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Systematic Validation : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate experimental variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
  • Theoretical Frameworks : Apply mechanistic models (e.g., allosteric vs. competitive inhibition) to reconcile divergent results .

Q. What strategies improve solubility and bioavailability of this lipophilic compound?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve pharmacokinetics, as shown for similar tricyclic derivatives .

Data-Driven Research Design

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with variations in the bromophenyl group (e.g., 3-chloro, 3-fluoro) and diazatricyclo core .
  • High-Throughput Screening (HTS) : Use 96-well plates to test inhibitory activity against a panel of kinases (e.g., PLK1, Aurora A/B).
  • Data Integration : Combine SAR data with molecular dynamics simulations to predict optimal substituents .

Q. What computational tools are essential for analyzing electronic effects in the carbothioamide group?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 simulations assess charge distribution and H-bonding potential at the carbothioamide sulfur.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

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